2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
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Description
2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C19H21N3O2S3 and its molecular weight is 419.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research has demonstrated the anticancer potential of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, which showed effectiveness against various cancer cell lines in vitro. These findings support the exploration of thiazole derivatives, such as 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole, for anticancer applications (Turov, 2020).
Antimicrobial and Antiviral Applications
Various studies have synthesized and evaluated the biological activities of thiazole and thiadiazole derivatives, including their antibacterial and antiviral effects. For instance, N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-methylpiperazin-1-yl) acetamide demonstrated inhibitory effects against certain bacteria, showing the potential of these compounds in antimicrobial applications (Xia, 2015). Additionally, compounds with piperazine and thiadiazole moieties have shown antiviral activity against tobacco mosaic virus, highlighting their potential in antiviral research (Reddy et al., 2013).
Antibacterial Activity
The synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives has shown high activity against Gram-positive bacteria, suggesting the utility of these compounds in developing new antibacterial agents (Foroumadi et al., 2005).
Antitubercular Agents
Derivatives of thiazole containing sulfonyl groups have been synthesized and shown to possess significant antibacterial and antifungal activities, with some compounds demonstrating excellent antitubercular properties against Mycobacterium tuberculosis H37Rv. This suggests their potential as antitubercular agents (Kumar et al., 2013).
Properties
IUPAC Name |
2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S3/c23-27(24,15-16-5-2-1-3-6-16)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-7-4-12-25-18/h1-7,12,14H,8-11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURQCPZZGMOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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